molecular formula C17H23F3N4O2 B2673043 3-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 2379950-30-6

3-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B2673043
CAS No.: 2379950-30-6
M. Wt: 372.392
InChI Key: IJYAGIRKCWEYIW-UHFFFAOYSA-N
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Description

3-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of a suitable precursor, often involving a condensation reaction.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring is attached through an ether linkage, often using a base-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the pyrimidine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrrolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halides and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
  • 3-{4-[(5-Propylpyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Uniqueness

The unique combination of the ethylpyrimidine moiety and the trifluoroethyl group in 3-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one distinguishes it from similar compounds. This structural uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O2/c1-2-12-9-21-16(22-10-12)26-13-3-6-23(7-4-13)14-5-8-24(15(14)25)11-17(18,19)20/h9-10,13-14H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYAGIRKCWEYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3CCN(C3=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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